

Dodemorph acetate as a sterol biosynthesis inhibitor (SBI)

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Compound of Interest

Compound Name: *Dodemorph acetate*

Cat. No.: *B1199084*

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An In-Depth Technical Guide to **Dodemorph Acetate** as a Sterol Biosynthesis Inhibitor (SBI)

Introduction

Dodemorph acetate is a systemic fungicide belonging to the morpholine chemical class, recognized for its efficacy against a range of phytopathogenic fungi, particularly powdery mildews.[1] As a Sterol Biosynthesis Inhibitor (SBI), it disrupts a fundamental pathway essential for the integrity and function of fungal cell membranes. This technical guide provides a detailed overview of **dodemorph acetate**'s mechanism of action, target enzymes, quantitative efficacy, and the experimental protocols used to characterize its activity. This document is intended for researchers, scientists, and professionals involved in fungicide research and drug development.

Chemical Structure:

- IUPAC Name: 4-Cyclododecyl-2,6-dimethylmorpholine acetate
- CAS Number: 31717-87-0 (**Dodemorph acetate**)
- FRAC Group: 5[2]

Core Mechanism of Action

Dodemorph acetate's fungicidal activity stems from its potent inhibition of ergosterol biosynthesis.[2] Ergosterol is the primary sterol in most fungi, analogous to cholesterol in

mammals, and is a critical component for maintaining the fluidity, permeability, and overall integrity of the fungal cell membrane. By disrupting ergosterol production, **dodemorph acetate** compromises the cell membrane, leading to abnormal fungal growth and eventual cell death.^[2]

The inhibition results in two primary consequences:

- **Depletion of Ergosterol:** The lack of functional ergosterol weakens the cell membrane structure.
- **Accumulation of Toxic Intermediates:** The blockage of the biosynthetic pathway leads to the buildup of atypical sterol precursors, such as $\Delta 8$ and $\Delta 8,14$ -sterols, which can integrate into the membrane and disrupt its function.^[2]

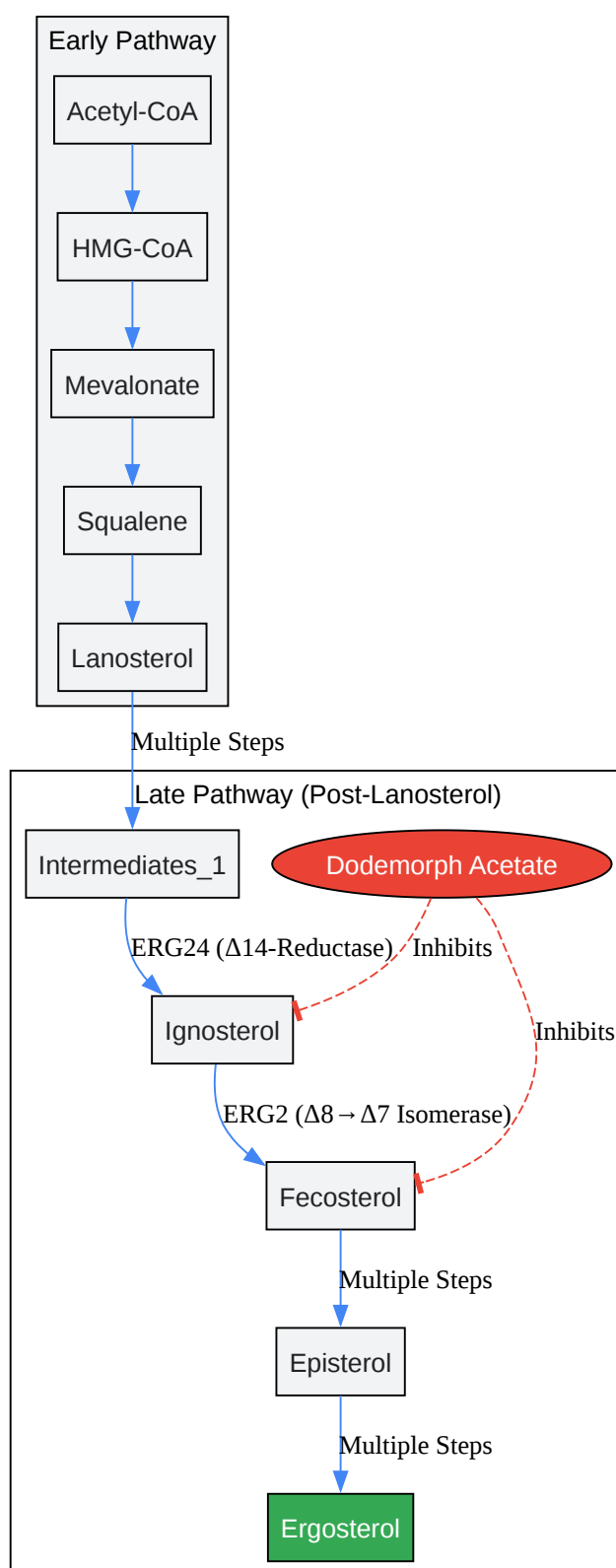
This mode of action is distinct from that of other major SBI fungicides like the azoles (FRAC Group 3), which target an earlier step in the pathway, the lanosterol 14 α -demethylase (CYP51).^[2]

Target Enzymes in the Ergosterol Pathway

Dodemorph acetate is characterized by its dual-site inhibition within the later stages of the ergosterol biosynthesis pathway.^[2] This multi-target mechanism is a key feature of morpholine fungicides. The primary enzymatic targets are:

- **C14-Reductase (ERG24):** This enzyme is responsible for reducing the double bond at the C-14 position of sterol intermediates.
- **C8-C7 Isomerase (ERG2):** This enzyme catalyzes the isomerization of the double bond from the C-8 position to the C-7 position.

Inhibition at these two points ensures a comprehensive shutdown of the pathway downstream of lanosterol, contributing to the compound's robust efficacy.^[2]



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Figure 1: Fungal Ergosterol Biosynthesis Pathway with **Dodemorph Acetate** Inhibition Sites.

Quantitative Efficacy Data

The efficacy of a fungicide is typically quantified by its EC₅₀ value (Effective Concentration, 50%), which represents the concentration of the compound required to inhibit 50% of fungal growth in vitro. While dodemorph is well-established as an effective fungicide, particularly against powdery mildew, specific EC₅₀ values are not widely available in publicly accessible literature.

For illustrative purposes, the following table presents representative EC₅₀ values for other SBI fungicides against various plant pathogens. This demonstrates the range of activities that would be determined through the experimental protocols outlined below.

Fungicide Class	Fungus	EC ₅₀ (µg/mL)	Reference
Triazole (SBI)	Cercospora beticola	> 1.0 (Resistant)	[3]
Triazole (SBI)	Leptosphaeria maculans	0.40 - 1.33	[3]
Phenylsulfamide	Cylindrocarpon destructans	> 5.0	[4]
Benzimidazole	Cylindrocarpon destructans	≤ 0.35	[4]

Note: The data above are for different fungicides and are provided for context. Researchers would need to perform specific assays to determine the precise EC₅₀ values for **dodemorph acetate** against their fungal species of interest.

Experimental Protocols

Detailed experimental procedures are crucial for evaluating the efficacy and mechanism of action of SBIs like **dodemorph acetate**.

Protocol for In Vitro Antifungal Susceptibility Assay (EC₅₀ Determination)

This protocol outlines the determination of fungicide efficacy using a mycelial growth inhibition assay on solid media.

1. Materials:

- Fungal isolate of interest (e.g., *Erysiphe cichoracearum*)
- Potato Dextrose Agar (PDA) or appropriate growth medium
- **Dodemorph acetate** stock solution (e.g., 10 mg/mL in DMSO)
- Sterile Petri dishes (90 mm)
- Sterile distilled water
- Dimethyl sulfoxide (DMSO)
- Cork borer (5 mm diameter)
- Incubator

2. Procedure:

- **Media Preparation:** Prepare PDA according to the manufacturer's instructions and autoclave. Allow the medium to cool to approximately 50-55°C in a water bath.
- **Fungicide Amendment:** Create a serial dilution of the **dodemorph acetate** stock solution. Add the appropriate volume of each dilution to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate containing only DMSO at the highest concentration used in the test plates.
- **Pouring Plates:** Gently swirl the amended media to ensure uniform distribution of the fungicide and pour approximately 20 mL into each sterile Petri dish. Allow the plates to solidify completely.
- **Inoculation:** Using a sterile cork borer, take a 5 mm mycelial plug from the growing edge of an actively growing (e.g., 7-day-old) culture of the target fungus. Place the plug, mycelium-side down, in the center of each prepared plate (both fungicide-amended and control).

- Incubation: Seal the plates with paraffin film and incubate them at the optimal temperature for the fungus (e.g., 25°C) in the dark.
- Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions daily or when the colony on the control plate has reached approximately 70-80% of the plate diameter.
- Calculation:
 - Calculate the Percent Growth Inhibition (%GI) for each concentration using the formula:
$$\%GI = [(Diameter_control - Diameter_treatment) / Diameter_control] * 100.$$
 - Plot the %GI against the logarithm of the fungicide concentration.
 - Use probit analysis or non-linear regression to calculate the EC₅₀ value.

Protocol for Fungal Sterol Profile Analysis via GC-MS

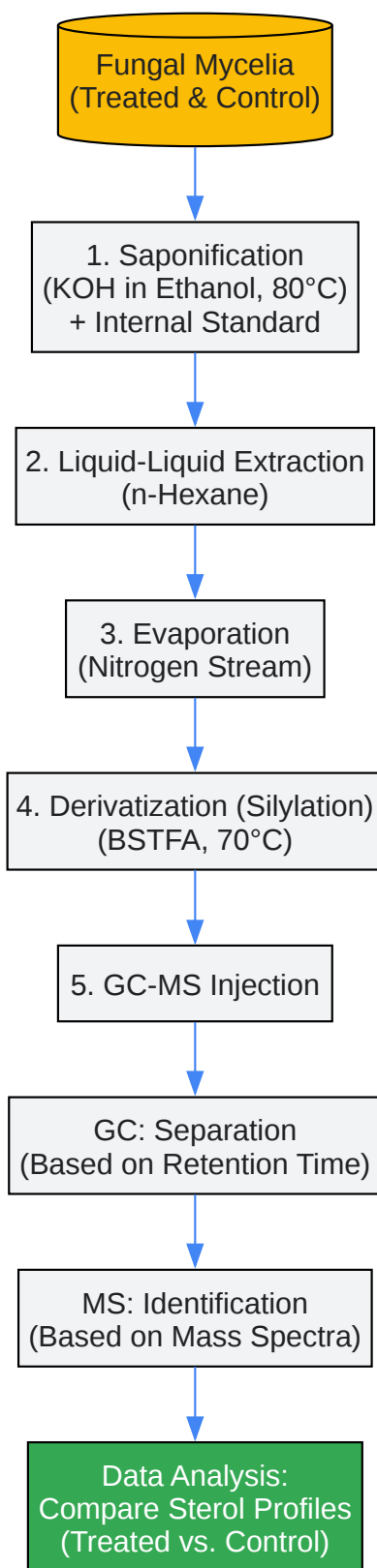
This protocol details the procedure for extracting and analyzing fungal sterols to confirm that **dodemorph acetate** disrupts the ergosterol pathway by causing the accumulation of specific intermediates.

1. Materials:

- Fungal culture (liquid or solid)
- **Dodemorph acetate**
- Internal standard (e.g., epicoprostanol or cholesterol)
- Saponification solution (e.g., 10% w/v Potassium Hydroxide in 90% ethanol)
- Extraction solvent (n-hexane)
- Derivatization agent (e.g., BSTFA + 1% TMCS)
- Gas Chromatograph-Mass Spectrometer (GC-MS) system

2. Procedure:

- **Fungal Culture Treatment:** Grow the fungus in liquid medium (e.g., Potato Dextrose Broth) until it reaches the mid-logarithmic growth phase. Treat the culture with **dodemorph acetate** at a sub-lethal concentration (e.g., the EC₅₀ value) and continue incubation for a defined period (e.g., 24-48 hours). Harvest an untreated culture as a control.
- **Sample Preparation:** Harvest the mycelia by filtration, wash with sterile water, and lyophilize. Record the dry weight.
- **Saponification:** To the dried mycelia, add a known amount of the internal standard and the saponification solution. Heat the mixture at 80°C for 1-2 hours to hydrolyze sterol esters and release free sterols.
- **Extraction:** After cooling, add water and extract the non-saponifiable lipids (containing the sterols) three times with n-hexane. Pool the hexane fractions.
- **Drying:** Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen gas.
- **Derivatization:** To the dried residue, add the derivatization agent (silylation reagent) to convert the sterols into their more volatile trimethylsilyl (TMS) ethers. Heat at 60-70°C for 1 hour.
- **GC-MS Analysis:** Inject the derivatized sample into the GC-MS.
 - **GC Separation:** Use a suitable capillary column (e.g., HP-5MS) to separate the different sterol-TMS ethers based on their retention times.
 - **MS Identification:** Identify the individual sterols by comparing their mass spectra and retention times to those of authentic standards and library data. The accumulation of sterols like ignosterol (a $\Delta^{8,14}$ -sterol) in the treated sample compared to the control (which should primarily contain ergosterol) confirms the inhibition of Δ^{14} -reductase and $\Delta^8 \rightarrow \Delta^7$ isomerase.



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Figure 2: Experimental Workflow for GC-MS Analysis of Fungal Sterols.

Conclusion

Dodemorph acetate is a highly effective SBI fungicide with a dual-site mechanism of action, targeting both $\Delta 14$ -reductase and $\Delta 8 \rightarrow \Delta 7$ isomerase in the fungal ergosterol biosynthesis pathway. This action leads to a fungicidal effect through the depletion of essential ergosterol and the accumulation of toxic sterol intermediates. While specific quantitative efficacy data remains sparse in public literature, the established protocols for determining EC_{50} values and analyzing sterol profiles provide a robust framework for researchers to evaluate its activity. The unique, dual-target mode of action makes **dodemorph acetate** a valuable tool in crop protection and a subject of continued interest in the development of antifungal agents.

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